N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide
Overview
Description
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a fascinating compound with a complex structure that combines elements of benzothiazole and sulfonamide chemistry. This compound’s multifaceted architecture makes it an intriguing subject of study in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide typically involves a multi-step organic synthesis process. Here's a generalized approach:
Formation of Benzothiazole Core: : Starting with the appropriate aniline derivative, a cyclization reaction with sulfur and other reagents creates the benzothiazole ring.
Introduction of Substituents: : Methoxy and methyl groups are introduced through alkylation reactions under specific conditions.
Formation of Sulfonamide and Benzamide: : Using sulfonyl chlorides and amines, the sulfonamide and benzamide functionalities are introduced.
Industrial Production Methods
Scaling up to industrial production would necessitate optimizing reaction conditions for yield and purity, possibly using flow chemistry or automated synthesizers to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions, typically altering its functional groups and potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions might be used to modify the benzothiazole ring or to reduce any nitro groups if present.
Substitution: : Electrophilic and nucleophilic substitution reactions can be employed to modify substituents on the benzene rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: : Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: : Halogenating agents, nucleophiles like sodium azide (NaN₃)
Major Products
The major products depend on the specific reactions, but they often include functionalized derivatives with altered electronic or steric properties.
Scientific Research Applications
Chemistry
Catalysis: : As a potential ligand in metal-catalyzed reactions.
Organic Synthesis: : Used in the synthesis of more complex molecules.
Biology
Pharmacology: : Examined for potential pharmacological properties, including antimicrobial and anticancer activities.
Biochemical Probes: : Utilized in the design of probes for studying biochemical pathways.
Medicine
Drug Development: : Research into its potential as a therapeutic agent for various diseases.
Diagnostics: : Its derivatives may serve in diagnostic imaging or as biomarkers.
Industry
Material Science: : Investigated for use in materials with special electronic or photonic properties.
Polymer Chemistry: : Potential monomer or additive in specialty polymers.
Mechanism of Action
The compound’s mechanism of action involves its interaction with specific molecular targets. For instance, in pharmacological contexts, it might inhibit enzymes or bind to receptors involved in disease pathways, altering cellular functions and biochemical reactions.
Comparison with Similar Compounds
N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide stands out due to its unique structural combination:
Similar Compounds
Benzothiazole derivatives (e.g., 2-aminobenzothiazole)
Sulfonamides (e.g., sulfanilamide)
Benzamides (e.g., metoclopramide)
Its uniqueness lies in how these different structural elements confer combined properties, such as enhanced binding affinity or altered reactivity, compared to compounds containing only one of these elements.
Hope this deep dive was as intriguing as it sounds on paper (well, virtual paper, anyway). What do you think?
Properties
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-15-9-12-17(13-10-15)33(29,30)26-19-8-6-5-7-18(19)23(28)25-24-27(3)21-20(31-4)14-11-16(2)22(21)32-24/h5-14,26H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXBWUJDZQYKHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(C=CC(=C4S3)C)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.